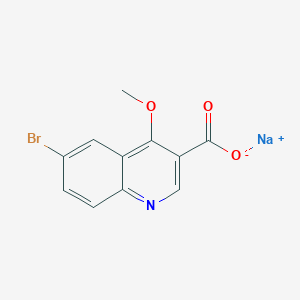
Sodium;6-bromo-4-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-bromo-4-methoxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 2260931-10-8 . It has a molecular weight of 304.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Sodium 6-bromo-4-methoxyquinoline-3-carboxylate is1S/C11H8BrNO3.Na/c1-16-10-7-4-6 (12)2-3-9 (7)13-5-8 (10)11 (14)15;/h2-5H,1H3, (H,14,15);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Sodium 6-bromo-4-methoxyquinoline-3-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 304.08 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Research has developed methods for synthesizing quinoline derivatives, which are important for their biological and chemical properties. For example, the treatment of α-halogen-substituted carboxylic acids with sodium methoxide leads to the formation of quinolin-5-ones, showcasing a method to synthesize complex quinoline structures with potential applications in medicinal chemistry (Taran et al., 2000).
- Photolabile Protecting Groups: A study described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its utility in releasing biologically active compounds in response to light, indicating applications in photopharmacology and controlled drug delivery (Fedoryak et al., 2002).
Biological Applications
- Antituberculosis Activity: Quinoline derivatives have been studied for their antituberculosis activity, suggesting potential as therapeutic agents against tuberculosis (Taran et al., 2000).
- Insecticidal Properties: Pyridine derivatives, which share structural similarities with quinolines, have demonstrated significant insecticidal activities, suggesting their use in agricultural pest control (Bakhite et al., 2014).
Material Science and Nanotechnology
- Particle Sizing: New fluorescent quinolinium dyes have been developed for applications in nanometer particle sizing, illustrating the role of quinoline derivatives in materials science and nanotechnology (Geddes et al., 2000).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms with the GHS07 signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
sodium;6-bromo-4-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3.Na/c1-16-10-7-4-6(12)2-3-9(7)13-5-8(10)11(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAAOWGQYPKEKY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1C(=O)[O-])Br.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrNNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;6-bromo-4-methoxyquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


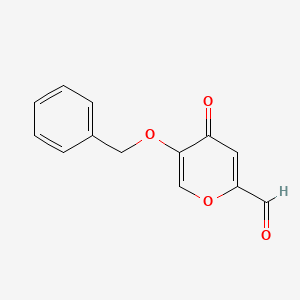
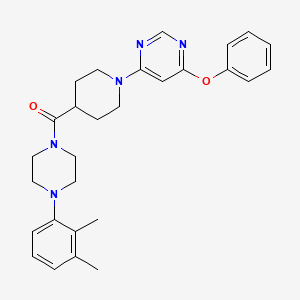
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)
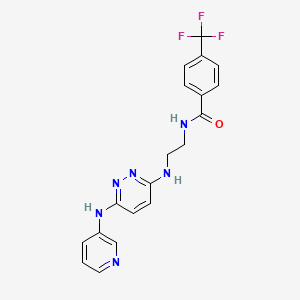
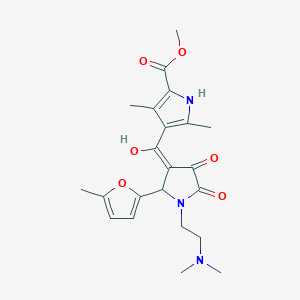
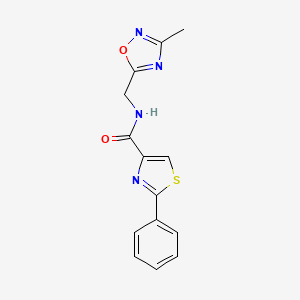
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)
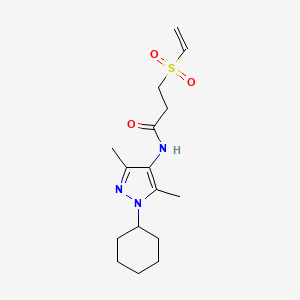
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)
![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)